molecular formula C15H19N3O B2738942 N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide CAS No. 1209878-37-4

N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide

Cat. No. B2738942
CAS RN: 1209878-37-4
M. Wt: 257.337
InChI Key: MHMWEXLXHLHBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide, also known as CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of amorphous calcium phosphate (ACP), which is an important component of tooth enamel. CPP-ACP has been found to possess several unique properties that make it a promising candidate for various scientific applications.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide is not fully understood, but it is believed to involve the formation of complexes between N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide and calcium and phosphate ions in the saliva and plaque. These complexes are then incorporated into the tooth enamel, where they help to remineralize and strengthen the enamel.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide has several biochemical and physiological effects that make it a promising candidate for various scientific applications. It has been found to increase the concentration of calcium and phosphate ions in the saliva and plaque, which helps to remineralize tooth enamel. It also inhibits the growth of bacteria that cause dental caries and stimulates the formation of new bone tissue in the body.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide has several advantages for use in lab experiments, including its ability to remineralize tooth enamel, inhibit the growth of bacteria, and stimulate the formation of new bone tissue. However, there are also some limitations to its use, including its high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide, including the development of new methods for synthesizing and delivering N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide, the investigation of its potential applications in other scientific fields, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and concentration of N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide for various applications, as well as its long-term safety and efficacy.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. The most commonly used method for synthesizing N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide involves the reaction between N-cyanocyclopentylamine and 2-methylphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with calcium hydroxide to form N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide has been extensively studied for its potential applications in various scientific fields, including dentistry, medicine, and biotechnology. In dentistry, N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide has been found to have a significant impact on the prevention and treatment of dental caries. Studies have shown that N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide can remineralize tooth enamel, prevent the demineralization of tooth enamel, and inhibit the growth of bacteria that cause dental caries.
In medicine, N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide has been studied for its potential use in the treatment of osteoporosis, a condition characterized by the loss of bone mass and density. N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide has been found to stimulate the formation of new bone tissue and increase bone density, making it a promising candidate for the treatment of osteoporosis.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-6-2-3-7-13(12)17-10-14(19)18-15(11-16)8-4-5-9-15/h2-3,6-7,17H,4-5,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMWEXLXHLHBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide

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